CHPG CHPG Selective mGlu5 receptor agonist. Water soluble form available - see
(R,S)-CHPG is a potent and selective agonist at metabotropic glutamate receptor 5 (mGluR5). In CHO cells, it had an EC50 of 750 µM for calcium mobilization in mGluR5a-expressing cells but was inactive in mGluR1a-expressing cells. In transfected HEK293 cells, (R,S)-CHPG bound mGluR1a and mGluR5a (Kis = 0.9 and 3.9 µM, respectively) but not ionotropic glutamate receptors. It reduced oxidative stress and inflammatory markers in cultured BV-2 microglial cells. In mouse models of traumatic brain injury, it reduced lesion volume, improved sensorimotor deficits in the beam walk test, and improved spatial memory in the Morris water maze.

Brand Name: Vulcanchem
CAS No.: 170846-74-9
VCID: VC20931633
InChI: InChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)
SMILES: C1=CC(=C(C=C1O)C(C(=O)O)N)Cl
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol

CHPG

CAS No.: 170846-74-9

Cat. No.: VC20931633

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

CHPG - 170846-74-9

Specification

Description Selective mGlu5 receptor agonist. Water soluble form available - see
(R,S)-CHPG is a potent and selective agonist at metabotropic glutamate receptor 5 (mGluR5). In CHO cells, it had an EC50 of 750 µM for calcium mobilization in mGluR5a-expressing cells but was inactive in mGluR1a-expressing cells. In transfected HEK293 cells, (R,S)-CHPG bound mGluR1a and mGluR5a (Kis = 0.9 and 3.9 µM, respectively) but not ionotropic glutamate receptors. It reduced oxidative stress and inflammatory markers in cultured BV-2 microglial cells. In mouse models of traumatic brain injury, it reduced lesion volume, improved sensorimotor deficits in the beam walk test, and improved spatial memory in the Morris water maze.

CAS No. 170846-74-9
Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
IUPAC Name 2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid
Standard InChI InChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)
Standard InChI Key UNIDAFCQFPGYJJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1O)C(C(=O)O)N)Cl
Canonical SMILES C1=CC(=C(C=C1O)C(C(=O)O)N)Cl
Appearance Assay:≥98%A solid

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